molecular formula C17H15ClF2N2O B5878294 2-chloro-4,5-difluoro-N-[3-(1-pyrrolidinyl)phenyl]benzamide

2-chloro-4,5-difluoro-N-[3-(1-pyrrolidinyl)phenyl]benzamide

Cat. No.: B5878294
M. Wt: 336.8 g/mol
InChI Key: VCLHCQSOWFYGSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-4,5-difluoro-N-[3-(1-pyrrolidinyl)phenyl]benzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of chloro, difluoro, and pyrrolidinyl groups attached to a benzamide core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4,5-difluoro-N-[3-(1-pyrrolidinyl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 2-chloro-4,5-difluorobenzoyl chloride with aniline derivatives under basic conditions.

    Introduction of the Pyrrolidinyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4,5-difluoro-N-[3-(1-pyrrolidinyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamide derivatives with various functional groups.

Scientific Research Applications

2-chloro-4,5-difluoro-N-[3-(1-pyrrolidinyl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-chloro-4,5-difluoro-N-[3-(1-pyrrolidinyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biochemical pathways. For example, it may bind to active sites of enzymes, altering their catalytic activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Hexaflumuron: N-[3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenylcarbamoyl]-2,6-difluorobenzamide.

    Other Benzamide Derivatives: Compounds with similar benzamide cores but different substituents.

Uniqueness

2-chloro-4,5-difluoro-N-[3-(1-pyrrolidinyl)phenyl]benzamide is unique due to the specific combination of chloro, difluoro, and pyrrolidinyl groups, which confer distinct chemical reactivity and biological activity compared to other benzamide derivatives. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

2-chloro-4,5-difluoro-N-(3-pyrrolidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF2N2O/c18-14-10-16(20)15(19)9-13(14)17(23)21-11-4-3-5-12(8-11)22-6-1-2-7-22/h3-5,8-10H,1-2,6-7H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLHCQSOWFYGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC(=C2)NC(=O)C3=CC(=C(C=C3Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.